rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol
Brand Name: Vulcanchem
CAS No.: 1246833-87-3
VCID: VC0133698
InChI: InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-
SMILES:
Molecular Formula: C37H67ClO4
Molecular Weight: 611.4 g/mol

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol

CAS No.: 1246833-87-3

Cat. No.: VC0133698

Molecular Formula: C37H67ClO4

Molecular Weight: 611.4 g/mol

* For research use only. Not for human or veterinary use.

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol - 1246833-87-3

Specification

CAS No. 1246833-87-3
Molecular Formula C37H67ClO4
Molecular Weight 611.4 g/mol
IUPAC Name (1-chloro-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
Standard InChI InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-
Standard InChI Key KBIIPAPVKFNOGB-BCTRXSSUSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC

Introduction

Chemical Identity and Structural Characteristics

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol represents a complex lipid structure with several defining chemical features. This compound is cataloged in chemical databases with specific identifiers that help track its presence in scientific literature and research.

Basic Chemical Identifiers

The compound possesses the following chemical identifiers:

ParameterValue
PubChem CID71751449
CAS Number1246833-87-3
Molecular Weight611.4 g/mol
Synonymsrac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol, Palmitic-linoleic MCPD

Source: PubChem database

Structural Features

The molecular structure of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol incorporates several key elements:

  • A glycerol backbone with three carbon atoms

  • Palmitic acid (a saturated C16 fatty acid) esterified at the sn-1 position

  • Linoleic acid (an unsaturated C18 fatty acid with two double bonds) esterified at the sn-2 position

  • A chlorine atom attached to the 3-position of the glycerol backbone

The "rac" prefix indicates that the compound exists as a racemic mixture, containing equal amounts of both possible stereoisomers at the chiral center . This structural configuration contributes to the compound's physical and chemical properties, particularly in relation to its behavior in biological systems.

Comparative Analysis with Related Compounds

To better understand rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol, it is valuable to examine its structural relationship to similar compounds that have been more extensively studied.

Relationship to Other Chlorinated Lipids

rac-1-Linoleoyl-3-chloropropanediol, a related compound, shares the chlorinated propanediol group but differs in fatty acid composition. This compound, like rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol, belongs to the broader category of chlorinated lipids. These compounds typically feature a racemic mixture of enantiomers due to the chiral center at the carbon attached to the chlorine atom . The presence of a reactive halogenated moiety gives these compounds distinctive chemical properties that affect their behavior in various contexts.

Comparison with PLAG

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) represents another structural analog that has received significant research attention. PLAG differs from rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol in having an acetyl group rather than a chlorine atom at the sn-3 position. This structural difference has significant implications for their respective biochemical activities .

Featurerac-1-Palmitoyl-2-linoleoyl-3-chloropropanediolPLAG
sn-1 PositionPalmitic acidPalmitic acid
sn-2 PositionLinoleic acidLinoleic acid
sn-3 PositionChlorine atomAcetyl group
Biological ActivityLimited research availableDemonstrated immunomodulatory effects
SourceSyntheticOriginally isolated from sika deer antlers; can be synthesized

Environmental and Biological Considerations

The chlorinated nature of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol raises important questions about its environmental behavior and biological interactions.

Environmental Fate

  • Hydrolysis reactions that may release the chlorinated moiety

  • Potential for bioaccumulation due to the lipophilic nature of the compound

  • Microbial degradation pathways that may differ from those of non-halogenated lipids

Research Gaps and Future Directions

The current literature reveals significant research gaps regarding rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol, particularly when compared to related compounds like PLAG.

Priority Research Areas

Future investigations of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol might productively focus on:

  • Basic physicochemical characterization, including solubility, stability, and spectroscopic properties

  • Comparative studies with PLAG to determine whether the chlorinated derivative exhibits similar or distinct immunomodulatory effects

  • Environmental fate studies to understand degradation pathways and potential ecological impacts

  • Structure-activity relationship studies to elucidate how the chlorine substitution affects biological activities compared to other glycerol derivatives

Methodological Considerations

Research approaches that have proven valuable in studying related compounds could be applied to rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol, including:

  • In vitro immune cell assays similar to those used for PLAG evaluation

  • Animal models of inflammatory conditions to assess potential therapeutic applications

  • Cellular uptake and metabolism studies to determine biological processing pathways

  • Receptor binding assays to identify potential molecular targets

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